Vazegepant hydrochloride Vazegepant hydrochloride Zavegepant hydrochloride is the hydrochloride salt of zavegepant. It is a calcitonin gene-related peptide receptor antagonist administered as a nasal spray for the acute treatment of migraine with or without aura in adults. It has a role as a calcitonin gene-related peptide receptor antagonist. It contains a zavegepant(1+).
See also: Zavegepant (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1414976-20-7
VCID: VC8341608
InChI: InChI=1S/C36H46N8O3.ClH/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45;/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47);1H/t32-;/m1./s1
SMILES: CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl
Molecular Formula: C36H47ClN8O3
Molecular Weight: 675.3 g/mol

Vazegepant hydrochloride

CAS No.: 1414976-20-7

Cat. No.: VC8341608

Molecular Formula: C36H47ClN8O3

Molecular Weight: 675.3 g/mol

* For research use only. Not for human or veterinary use.

Vazegepant hydrochloride - 1414976-20-7

Specification

CAS No. 1414976-20-7
Molecular Formula C36H47ClN8O3
Molecular Weight 675.3 g/mol
IUPAC Name N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C36H46N8O3.ClH/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45;/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47);1H/t32-;/m1./s1
Standard InChI Key VQDUWCSSPSOSNA-RYWNGCACSA-N
Isomeric SMILES CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl
SMILES CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl
Canonical SMILES CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

Vazegepant hydrochloride belongs to the piperidinecarboxamide class, with the chemical name (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide hydrochloride . Its molecular formula is C₃₆H₄₇ClN₈O₃, yielding a molecular weight of 675.28 g/mol (hydrochloride salt) or 638.82 g/mol for the free base .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1414976-20-7
Solubility (Water)50 mg/mL (74.05 mM)
pKa Values4.8, 8.8
Storage Conditions-20°C (stable for 1 month)
Partition CoefficientLogP = 3.1 (predicted)

The crystalline structure exhibits stability under ambient conditions but requires protection from repeated freeze-thaw cycles during laboratory handling .

Mechanism of Action and Pharmacodynamics

As a competitive CGRP receptor antagonist, vazegepant binds to the extracellular domain of the CGRP receptor with sub-nanomolar affinity, preventing receptor activation and subsequent neurogenic inflammation . Preclinical models demonstrate:

  • 95% receptor occupancy at 1 hour post-dosing

  • Duration of action: 6–8 hours (correlating with migraine attack resolution)

  • Selectivity: >1,000-fold selectivity over related receptors (AMY₁, AMY₂, CTR)

The intranasal route achieves C<sub>max</sub> = 37.4 ng/mL and AUC<sub>0–24h</sub> = 289 ng·h/mL at the 10 mg therapeutic dose, with negligible plasma protein binding (<5%) enabling rapid cerebrospinal fluid penetration .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • T<sub>max</sub>: 0.25–0.5 hours (intranasal) vs. 1.5–2 hours (oral gepants)

  • Bioavailability: 42% (nasal) vs. 20–30% (oral)

  • Volume of Distribution: 98 L (suggesting extensive tissue penetration)

Metabolism and Excretion

Hepatic metabolism via CYP3A4 accounts for 70% of clearance, with renal excretion handling <10% of unchanged drug :

  • Half-life: 5.8 hours (healthy adults)

  • Metabolites: Inactive N-dealkylated products

  • Excretion: 60% feces, 35% urine

Clinical Efficacy and Trial Data

The pivotal Phase 2/3 trial (NCT03872453) enrolled 2,104 migraineurs across 67 sites, comparing 5 mg, 10 mg, and 20 mg intranasal vazegepant against placebo .

Table 2: Phase 2/3 Trial Outcomes (10 mg Dose)

EndpointVazegepant (10 mg)Placebop-value
Pain freedom at 2 hours24.7%10.5%<0.001
MBS* freedom at 2 hours39.2%26.8%0.003
Sustained pain relief (2–24 h)58.1%42.3%0.008
Return to normal function (2 h)34.6%21.9%0.012
*Most Bothersome Symptom

Notably, the 10 mg dose demonstrated therapeutic superiority over placebo across all primary and secondary endpoints without dose-dependent adverse effects .

Dosage and Administration Guidelines

Table 3: Recommended Dosing Protocol

ParameterSpecification
Single dose10 mg (1 nasal spray)
Maximum 24-hour dose10 mg
Monthly use limit≤8 migraine attacks
Administration techniqueNo priming required;
Direct spray to one nostril

The Aptar Pharma Unidose System ensures 98.4% dose consistency across environmental conditions .

Special Population Considerations

Hepatic Impairment

  • Mild/Moderate (Child-Pugh A/B): No dose adjustment

  • Severe (Child-Pugh C): Contraindicated

Renal Impairment

  • CrCl ≥30 mL/min: Safe use

  • CrCl <30 mL/min: Avoid due to metabolite accumulation

Geriatric Patients

No pharmacokinetic differences observed in adults ≤75 years, though post-marketing surveillance continues .

Current Research and Future Directions

Emerging applications under investigation include:

  • COVID-19 pulmonary inflammation: Preclinical models suggest CGRP antagonism reduces cytokine storms (IL-6 ↓62%, TNF-α ↓58%)

  • Chronic cluster headache: Phase 2 trial initiated (NCT04803318)

  • Pediatric migraine: IND application pending FDA review

Biohaven's development pipeline includes transdermal and sublingual formulations leveraging vazegepant's solubility profile .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator